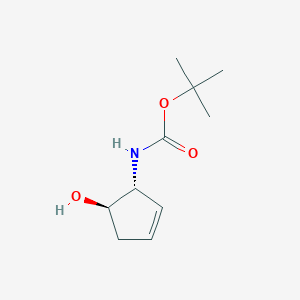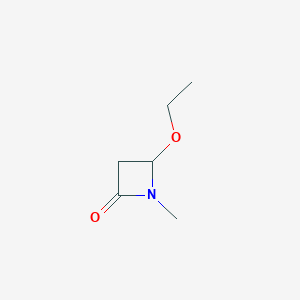
1-Methyl-4-ethoxy-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-ethoxy-2-azetidinone, also known as MEA, is a cyclic amide compound that has gained attention in scientific research due to its unique properties. MEA is a colorless and odorless powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields such as pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has a high electron density due to the presence of the nitrogen atom in the azetidinone ring, making it a good nucleophile for reactions that involve electrophiles.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-ethoxy-2-azetidinone has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been found to have antitumor activity in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. 1-Methyl-4-ethoxy-2-azetidinone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its low toxicity and high solubility make it easy to handle in the laboratory. However, 1-Methyl-4-ethoxy-2-azetidinone is not commercially available, and its synthesis requires specialized equipment and expertise. 1-Methyl-4-ethoxy-2-azetidinone is also sensitive to air and moisture, making it challenging to store and handle.
Direcciones Futuras
1-Methyl-4-ethoxy-2-azetidinone has many potential applications in scientific research, and future studies should focus on exploring its full potential. Some possible future directions include:
1. Developing new synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone to improve its efficiency and reduce its cost.
2. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a catalyst for new organic reactions.
3. Studying the mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone to better understand its properties and potential applications.
4. Exploring the potential of 1-Methyl-4-ethoxy-2-azetidinone as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a treatment for pain and inflammation.
Conclusion:
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its unique properties make it a useful building block in pharmaceutical synthesis and a potential catalyst in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has low toxicity and has been shown to have antitumor, anti-inflammatory, and analgesic effects. However, its synthesis requires specialized equipment and expertise, and it is sensitive to air and moisture. Future studies should focus on exploring the full potential of 1-Methyl-4-ethoxy-2-azetidinone in scientific research.
Aplicaciones Científicas De Investigación
1-Methyl-4-ethoxy-2-azetidinone has been extensively studied for its potential use as a chiral building block in pharmaceutical synthesis. It has been found to be a useful intermediate in the synthesis of various drugs such as antihypertensive agents, anti-inflammatory agents, and antiviral agents. 1-Methyl-4-ethoxy-2-azetidinone has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction.
Propiedades
Número CAS |
178818-51-4 |
|---|---|
Nombre del producto |
1-Methyl-4-ethoxy-2-azetidinone |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
4-ethoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |
Clave InChI |
STCPPOPFMLZUKE-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)N1C |
SMILES canónico |
CCOC1CC(=O)N1C |
Sinónimos |
2-Azetidinone,4-ethoxy-1-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

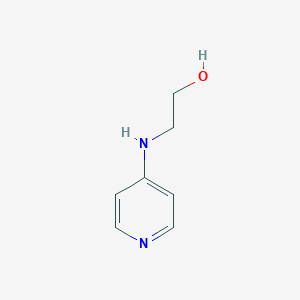
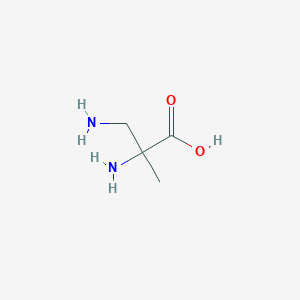

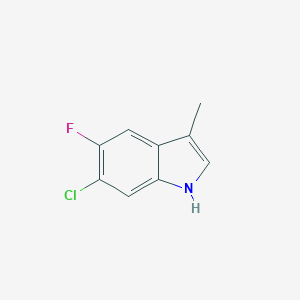
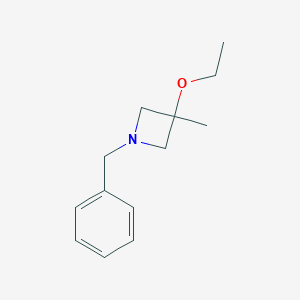

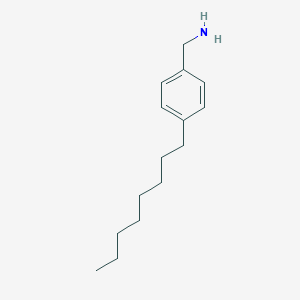
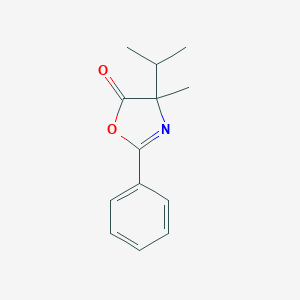
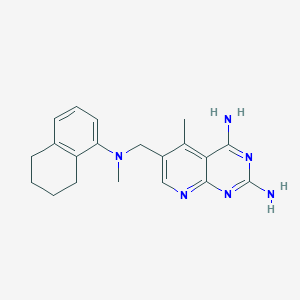
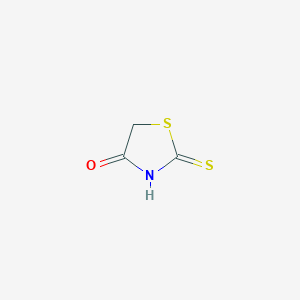
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
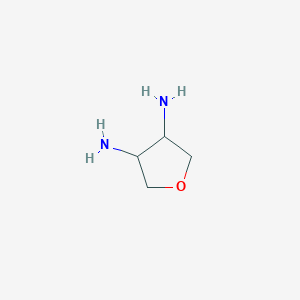
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
